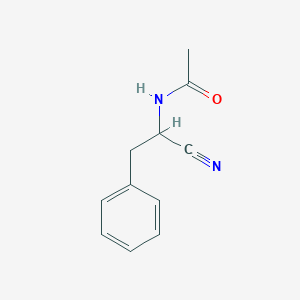

N-(1-cyano-2-phenylethyl)acetamide

Description

N-(1-Cyano-2-phenylethyl)acetamide is a substituted acetamide featuring a phenylethyl backbone with a cyano group (-CN) at the 1-position of the ethyl chain and an acetamide moiety (-NHCOCH₃) at the nitrogen atom. For instance, 2-Cyano-N-(2-phenylethyl)acetamide () is synthesized via acyl substitution of ethyl cyanoacetate with (2-phenylethyl)amine, followed by hydroxymethylation and further derivatization . Such methods may be adaptable for preparing this compound by modifying the amine precursor or reaction conditions.

Structural analogs suggest that the spatial arrangement of substituents (e.g., phenyl, cyano) significantly impacts crystallinity and hydrogen-bonding networks, as observed in related compounds ().

Properties

CAS No. |

24748-46-7 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

N-(1-cyano-2-phenylethyl)acetamide |

InChI |

InChI=1S/C11H12N2O/c1-9(14)13-11(8-12)7-10-5-3-2-4-6-10/h2-6,11H,7H2,1H3,(H,13,14) |

InChI Key |

QVXLUXTYHOISLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-2-phenylethyl)acetamide can be achieved through several methods. One common approach involves the reaction of 1-phenylethylamine with cyanoacetic acid under acidic conditions to form the desired product. The reaction typically proceeds as follows:

Reaction of 1-phenylethylamine with cyanoacetic acid: This step involves the condensation of 1-phenylethylamine with cyanoacetic acid in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to facilitate the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-2-phenylethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of N-(1-amino-2-phenylethyl)acetamide.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be employed in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of N-(1-amino-2-phenylethyl)acetamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyano-2-phenylethyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-cyano-2-phenylethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Position and Electronic Effects

The position of the cyano group distinguishes N-(1-cyano-2-phenylethyl)acetamide from analogs:

- (R)-2-Cyano-N-(1-phenylethyl)acetamide (): Features a chiral center at the phenylethyl group and a cyano group on the acetamide’s α-carbon. The dihedral angle between the acetamide and benzene ring is 68.7°, influencing crystal packing via N–H⋯O and C–H⋯O bonds .

Table 1: Substituent Effects on Key Properties

Structural and Crystallographic Insights

Crystal structures of related compounds reveal trends in molecular packing and hydrogen bonding:

- (R)-2-Cyano-N-(1-phenylethyl)acetamide forms infinite 1-D chains via N–H⋯O and C–H⋯O interactions, stabilizing the crystal lattice .

- 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide exhibits a twisted conformation (79.7° between aryl and thiazole planes), with intermolecular N–H⋯N bonds creating R₂²(8) motifs ().

These findings suggest that steric bulk (e.g., dichlorophenyl) and heterocyclic substituents (e.g., thiazole) significantly influence conformational flexibility and supramolecular architecture.

Physicochemical and Toxicological Properties

While data for this compound are scarce, analogs provide benchmarks:

- N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide (): Boiling point 323.8±27.0°C, density 1.199 g/cm³, pKa 12.97.

- 2-Cyano-N-[(methylamino)carbonyl]acetamide (): Lacks thorough toxicological data, underscoring caution in handling cyano-substituted acetamides.

Table 2: Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.